molecular formula C19H11Cl2N3O2S B3405234 (E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile CAS No. 1321796-67-1

(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B3405234
CAS No.: 1321796-67-1
M. Wt: 416.3 g/mol
InChI Key: QVNKEUILOKPVLK-DHZHZOJOSA-N
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Description

The compound (E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile (CAS: 378203-73-7) is a structurally complex molecule featuring:

  • A benzo[d][1,3]dioxol-5-ylamino group (a methylenedioxyphenyl moiety linked via an amino group).
  • A 4-(2,4-dichlorophenyl)-substituted thiazole ring at the 2-position.
  • An (E)-configured acrylonitrile backbone.

This compound is commercially available and has been synthesized via methods analogous to other acrylonitrile-thiazole derivatives, likely involving condensation reactions between acetonitrile precursors and substituted aldehydes or amines in the presence of catalysts like triethylamine or piperidine .

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-ylamino)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11Cl2N3O2S/c20-12-1-3-14(15(21)5-12)16-9-27-19(24-16)11(7-22)8-23-13-2-4-17-18(6-13)26-10-25-17/h1-6,8-9,23H,10H2/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNKEUILOKPVLK-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC=C(C#N)C3=NC(=CS3)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)N/C=C(\C#N)/C3=NC(=CS3)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substituent Analysis

The compound’s uniqueness lies in its combination of benzodioxol-amino and 2,4-dichlorophenyl-thiazole groups. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison of Selected Analogues
Compound Name & Reference Key Substituents Notable Features Synthesis Yield/Biological Activity
Target Compound - Benzo[d][1,3]dioxol-5-ylamino
- 4-(2,4-dichlorophenyl)thiazol-2-yl
High lipophilicity due to benzodioxol; strong electron-withdrawing effects from Cl groups Commercial availability; synthesis method not explicitly detailed
2-(Benzo[d]thiazol-2-yl)-3-(4-chlorophenyl)acrylonitrile - Benzo[d]thiazol-2-yl
- 4-Chlorophenyl
Demonstrated potent antioxidant activity (DPPH assay, superior to ascorbic acid) Not specified
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)triazolyl-pyrazolyl)thiazole - 4-Chlorophenyl
- Fluorophenyl-triazolyl-pyrazolyl
Isostructural crystal packing; planar molecular conformation High yields (exact % unspecified)
2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)thiazol-5-yl)pyrimidine-5-carbonitrile - 3-Hydroxyphenylamino
- Methylamino-thiazol-5-yl
Low synthesis yield (18%); structural rigidity from pyrimidine core 18% yield

Key Observations

The benzodioxol-amino group may improve membrane permeability due to increased lipophilicity relative to hydroxylated (e.g., 3-hydroxyphenyl in ) or non-aromatic substituents.

Synthetic Efficiency :

  • While the target compound’s synthesis yield is unspecified, analogues like achieve "high yields" using dimethylformamide recrystallization, suggesting similar optimization could apply. In contrast, pyrimidine-thiazole hybrids (e.g., ) show lower yields (18%), highlighting synthetic challenges with complex heterocycles.

Crystallographic and Conformational Insights :

  • Isostructural compounds (e.g., ) exhibit planar conformations with halogen-dependent crystal packing adjustments. The target compound’s dichlorophenyl group may similarly influence solid-state arrangements, affecting solubility and formulation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile
Reactant of Route 2
(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile

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